4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a tert-butyldimethylsilyloxy group and a methyl group on the phenyl ring. This compound is significant in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely utilized for the formation of carbon-carbon bonds.
This compound falls under the category of organoboron compounds, specifically boronic acids. Boronic acids are known for their ability to form stable complexes with diols and are crucial in various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protective group that enhances the stability and reactivity of the compound in synthetic applications.
The synthesis of 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid typically involves several steps:
For example, one synthetic route may involve treating 3-methylphenylboronic acid with tert-butyldimethylsilyl chloride in a solvent like dichloromethane, followed by extraction and purification steps to yield the desired boronic acid derivative .
The molecular formula for 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid is C14H23B O3Si. Its structure features:
The compound's three-dimensional structure can be analyzed using techniques such as NMR spectroscopy, which provides insights into its conformational dynamics and interactions.
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid participates in various chemical reactions:
Technical details include optimizing reaction conditions such as temperature, solvent choice, and catalyst loading to achieve high yields while minimizing side reactions .
The mechanism underlying reactions involving 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid typically follows these steps:
The efficiency of this mechanism is influenced by factors such as steric hindrance introduced by substituents like tert-butyldimethylsilyloxy .
4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid exhibits several notable physical properties:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the boron atom, which can form stable complexes with various substrates .
The primary applications of 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid include:
The integration of 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid (CAS 2377608-40-5; C₁₄H₂₅BO₃Si) into Suzuki–Miyaura cross-coupling reactions represents a significant advancement in the synthesis of sterically congested biaryl systems. This boronic acid derivative contains two critical functional handles: the boronic acid moiety for transmetalation and the silicon-protected benzylic alcohol, which introduces distinctive steric and electronic characteristics to the coupling process. Recent innovations in reaction engineering have enabled systematic optimization of coupling protocols involving this sensitive reagent, particularly through automated feedback systems that efficiently navigate complex variable spaces [1].
The presence of the boronic acid group at the 1-position of the 3-methyl-4-(protected hydroxymethyl)benzene framework enables chemoselective cross-coupling with polyhalogenated arenes. This selectivity is governed by intrinsic differences in carbon-halogen bond dissociation energies and transmetalation kinetics, where oxidative addition rates decrease in the order I > OTf > Br >> Cl [6]. The reagent demonstrates exceptional selectivity for aryl iodides over bromides and chlorides under electronically modulated Pd(0) catalysis, enabling sequential functionalization of polyhalogenated scaffolds without additional protecting group manipulations. This chemoselectivity profile is particularly valuable in pharmaceutical intermediates where regiospecific introduction of complex aryl motifs is required [6] [7].
Automated microfluidic screening platforms have quantitatively mapped this reagent's halogen selectivity using model polyhalogenated substrates. These systems employ droplet-flow technology with online HPLC analysis to rapidly establish reactivity matrices across diverse catalyst systems. Statistical design of experiments (DoE) approaches reveal that chemoselectivity ratios exceeding 30:1 (Ar-I vs. Ar-Br) can be achieved using Pd-XPhos catalytic systems at 70°C in THF/water mixtures (5:1), with residence times optimized at 4 minutes [1]. The table below summarizes chemoselectivity trends:
Table 1: Halogen Selectivity in Model Reactions with Polyhalogenated Arenes
Substrate Pattern | Catalyst System | Temperature (°C) | I:Br Selectivity | I:Cl Selectivity |
---|---|---|---|---|
1-Bromo-4-iodobenzene | Pd-SPhos | 70 | 28:1 | - |
1-Chloro-3-iodobenzene | Pd-XPhos | 85 | - | 45:1 |
2-Bromo-5-iodopyridine | Pd-RuPhos | 60 | 22:1 | - |
2,4-Dibromo-5-iodoanisole | Pd-tBuXPhos | 75 | 31:1 | - |
The tert-butyldimethylsilyloxymethyl group at the 4-position introduces substantial steric encumbrance (molecular width: 6.7 Å) and distinctive electronic modulation through σ-donating silicon-oxygen bonds. This substituent elevates the steric parameter (θ) to approximately 165°, significantly influencing both oxidative addition and transmetalation kinetics in Suzuki–Miyaura couplings [7]. Computational analyses indicate the TBDMS group induces an electron-donating effect (+I) that increases electron density at the ipso-carbon by 12-15% compared to unsubstituted 3-methylphenylboronic acid, facilitating oxidative addition but potentially retarding reductive elimination in sterically congested intermediates [3].
Reaction engineering studies employing automated feedback optimization (DoE algorithms) demonstrate that this reagent requires specialized ligand frameworks for efficient coupling. Trialkylphosphines (e.g., tri-tert-butylphosphine) and dialkylbiarylphosphines (SPhos, XPhos) outperform bidentate ligands due to their ability to accommodate the proximal steric bulk while maintaining catalyst stability [1]. Microfluidic screening across 96 experiments identified optimal performance with RuPhos ligand at 1.5 mol% Pd loading, where the TBDMS group exhibited minimal interference at 90°C with extended residence times (8 min). This is attributed to the ligand's large cone angle (170°) and flexible binding dynamics that accommodate the silyl group's rotational freedom [1] [7].
Table 2: Steric Parameters and Ligand Performance Metrics
Ligand Type | Cone Angle (°) | Relative Reaction Rate (krel) | Optimal Temp (°C) | TON at 90% Yield |
---|---|---|---|---|
Tri-tert-butylphosphine | 182 | 1.00 | 90 | 620 |
SPhos | 152 | 0.85 | 85 | 580 |
XPhos | 162 | 0.92 | 90 | 605 |
DPPF | 107 | 0.25 | 100 | 310 |
BINAP | 123 | 0.40 | 105 | 350 |
The tert-butyldimethylsilyl (TBDMS) group serves as the cornerstone protective strategy for the benzylic hydroxyl functionality in this boronic acid derivative. Silicon-based protection was strategically selected over alternative groups (e.g., acetates, benzyl ethers) due to its exceptional compatibility with organoborane stability and orthogonal deprotection profile. The TBDMS ether demonstrates minimal electronic perturbation on the boronic acid moiety (ΔpKa < 0.3) while providing steric shielding that reduces protodeboronation and homocoupling side reactions by approximately 40% compared to unprotected analogs [6] [7].
Synthetic routes to 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid commence with Friedel-Crafts alkylation of 4-bromo-3-methylphenol with adamantanol (demonstrating methodology transferability), followed by silyl protection using TBDMS-Cl/imidazole in DMF (yield >95%) [7]. Subsequent bromine-lithium exchange at -78°C and quenching with triisopropyl borate yields the boronic acid after acidic workup, with the silicon group remaining completely intact. This protection strategy is universally applicable to benzylic alcohols in boronic acid synthesis, particularly where base-sensitive functionalities preclude alkaline protective methods [6] [7].
The TBDMS group exhibits exceptional stability under Suzuki–Miyaura cross-coupling conditions (pH 9-12, 50-110°C), with less than 5% deprotection observed during standard reaction times (<10 min) as quantified by LC-MS [1] [6]. This stability profile is attributed to the steric shielding provided by the tert-butyl moiety and the silicon-oxygen bond energy (540 kJ/mol), which resists hydrolysis under weakly basic conditions. However, significant vulnerabilities emerge in the presence of nucleophilic activators: fluoride sources (e.g., CsF, TBAF) induce instantaneous desilylation, while strong Brønsted bases (e.g., NaOH > 0.5M) promote slow degradation (15-20% over 1 hour at 80°C) [6].
Post-coupling deprotection requires carefully calibrated conditions to avoid compromising the biaryl linkage. Optimized protocols employ buffered TBAF (1M in THF with AcOH, pH 6.5) at 25°C, achieving quantitative desilylation within 2 hours without boronate ester hydrolysis [7]. Alternative methods include trans-silylation with triethylsilyl triflate followed by mild fluoride treatment, which prevents over-desilylation of sensitive substrates. These strategies have proven essential in synthesizing highly twisted adamantyl biaryl derivatives where standard deprotection conditions would degrade the core structure [7].
Table 3: Stability Profile of TBDMS Group Under Cross-Coupling Conditions
Reaction Parameter | Conditions | Deprotection (%) | Boronic Acid Stability (%) |
---|---|---|---|
Base (DBU) | 1.0 M, THF/H2O, 25°C, 10 min | <2% | 98% |
Base (Cs2CO3) | 2.0 M, Dioxane/H2O, 80°C, 30 min | 8% | 93% |
Temperature | 110°C, pH 9.5, 10 min | 6% | 94% |
Fluoride (TBAF) | 0.1 M, THF, 25°C, 5 min | 100% | 85%* |
Acidic (HCl) | 0.1 M, THF, 25°C, 60 min | 15% | 97% |
*Note: Boronic acid stability refers to protodeboronation side products. Fluoride-induced desilylation partially compromises boronic acid integrity through deboronation pathways.
The strategic implementation of silicon protection enables sequential functionalization pathways where the TBDMS group survives multiple synthetic operations, including Pd-catalyzed couplings, hydrogenations, and chromatographic purification. This robustness positions 4-(tert-butyldimethylsilyloxy)methyl-3-methylphenylboronic acid as a versatile building block in multi-step syntheses of sterically encumbered therapeutic candidates and functional materials requiring orthogonal protection schemes [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7